![molecular formula C10H11N3 B070298 3-(2-Methyl-1H-imidazol-1-yl)aniline CAS No. 184098-19-9](/img/structure/B70298.png)
3-(2-Methyl-1H-imidazol-1-yl)aniline
Overview
Description
“3-(2-Methyl-1H-imidazol-1-yl)aniline” is a heterocyclic compound with the empirical formula C10H11N3. It has a molecular weight of 173.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(2-Methyl-1H-imidazol-1-yl)aniline” consists of an imidazole ring attached to an aniline group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Scientific Research Applications
Pharmaceutical Applications
Imidazole, the core structure in “3-(2-Methyl-1H-imidazol-1-yl)aniline”, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been reported to exhibit antibacterial and antimycobacterial activities . This makes “3-(2-Methyl-1H-imidazol-1-yl)aniline” a potential candidate for the development of new antibacterial and antimycobacterial drugs.
Anti-inflammatory and Antitumor Activities
Imidazole derivatives are known to exhibit anti-inflammatory and antitumor activities . Therefore, “3-(2-Methyl-1H-imidazol-1-yl)aniline” could be used in the development of new anti-inflammatory and antitumor drugs.
Antidiabetic Activity
Imidazole derivatives have been reported to exhibit antidiabetic activity . This suggests that “3-(2-Methyl-1H-imidazol-1-yl)aniline” could be used in the development of new antidiabetic drugs.
Anti-allergic and Antipyretic Activities
Imidazole derivatives are known to exhibit anti-allergic and antipyretic activities . This makes “3-(2-Methyl-1H-imidazol-1-yl)aniline” a potential candidate for the development of new anti-allergic and antipyretic drugs.
Antiviral and Antioxidant Activities
Imidazole derivatives have been reported to exhibit antiviral and antioxidant activities . Therefore, “3-(2-Methyl-1H-imidazol-1-yl)aniline” could be used in the development of new antiviral and antioxidant drugs.
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives are known to exhibit anti-amoebic and antihelmintic activities . This makes “3-(2-Methyl-1H-imidazol-1-yl)aniline” a potential candidate for the development of new anti-amoebic and antihelmintic drugs.
Antifungal and Ulcerogenic Activities
Imidazole derivatives have been reported to exhibit antifungal and ulcerogenic activities . Therefore, “3-(2-Methyl-1H-imidazol-1-yl)aniline” could be used in the development of new antifungal and ulcerogenic drugs.
Safety And Hazards
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-12-5-6-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHNDCMKVXWWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510137 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1H-imidazol-1-yl)aniline | |
CAS RN |
184098-19-9 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184098-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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